1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Overview
Description
“1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione” is a chemical compound that belongs to the class of pyrrolidine diones . It contains a pyrrolidine-2,5-dione ring linked with a 3-(trifluoromethyl)phenyl group . This compound is of interest in the field of medicinal chemistry due to its potential biological activities .
Synthesis Analysis
The synthesis of “1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione” and similar compounds typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The non-aromatic substituent (sec-butyl) in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment are known to positively affect the anticonvulsant activity .Molecular Structure Analysis
The molecular structure of “1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The pyrrolidine ring is non-planar due to its sp3 hybridization, contributing to the stereochemistry of the molecule and allowing efficient exploration of the pharmacophore space .Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibitor for Carbon Steel : New 1H-pyrrole-2,5-dione derivatives, including 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been synthesized and demonstrated to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. They exhibit increased efficiency with concentration and adhere to the steel surface predominantly through chemisorption processes (Zarrouk et al., 2015).
Complex Formation and Biological Activities
- Complexes with Metal Ions : Complexes of cobalt (II), nickel (II), copper (II), and zinc (II) with certain pyrrolidine-2,5-dione derivatives have been synthesized, characterized, and analyzed for biological activity. These complexes display octahedral geometries and have potential applications in biochemistry and pharmacology (Vendan et al., 2010).
Organic Synthesis and Chemical Properties
- Synthesis of Benzotriazolylsuccinimides : The condensation of N-phenylmaleimide with benzotriazole results in the synthesis of N-Phenyl-3-(benzotriazol-1-yl)pyrrolidine-2,5-dione, which includes benzotriazolylsuccinimides and maleimide fragments. This work contributes to the understanding of organic synthesis involving these compounds (Farion et al., 2008).
- Oxidative Decarboxylation Reactions : Studies on oxidative decarboxylation reactions of acyclic α-amino acid derivatives activated by specific combinations of chemical reagents have been conducted, utilizing pyrrolidine-2,5-dione derivatives (Fan et al., 2009).
Applications in Luminescent Materials
- Luminescent Polymers : Polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, a derivative of pyrrolidine-2,5-dione, have been synthesized and characterized. These polymers exhibit strong fluorescence and are soluble in common organic solvents, indicating potential use in photonic and electronic applications (Zhang & Tieke, 2008).
Conversion and Synthesis Techniques
- Conversion to Maleimide : The conversion of trans-3,4-dihydroxypyrrolidine-2,5-dione to maleimide through tosylation has been explored. The study provides insights into the thermodynamic and kinetic aspects of this reaction, contributing to the broader understanding of pyrrolidine-2,5-dione and maleimide derivatives in organic synthesis (Yan et al., 2018).
Potential Medicinal Chemistry Applications
- Anticonvulsant Properties : New derivatives of 1-phenyl and 1-phenylamino-3-phenylpyrrolidine-2,5-dione have been synthesized and tested for anticonvulsant activity, showing promise in the development of new therapeutics for seizure disorders (Obniska et al., 2002).
Future Directions
The future directions in the research of “1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione” and similar compounds may involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the exploration of new synthetic strategies and the investigation of different pharmacophores in the pyrrolidine ring system could be promising future directions .
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(15)17/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCQERWJFWBERU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165466 | |
Record name | 2,5-Pyrrolidinedione, 3-(3-trifluoromethylphenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15386-94-4 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-2,5-pyrrolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15386-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succinimide, 2-(alpha,alpha,alpha-trifluoro-m-tolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015386944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Pyrrolidinedione, 3-(3-trifluoromethylphenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-TRIFLUOROMETHYLPHENYL)SUCCINIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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